molecular formula C10H16FNO4 B595251 Methyl 1-boc-3-fluoroazetidine-3-carboxylate CAS No. 1363382-00-6

Methyl 1-boc-3-fluoroazetidine-3-carboxylate

Cat. No. B595251
M. Wt: 233.239
InChI Key: NBYZMANWZNNZDT-UHFFFAOYSA-N
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Description

“Methyl 1-Boc-3-fluoroazetidine-3-carboxylate” is a chemical compound with the CAS Number: 1363382-00-6 . Its IUPAC name is 1-tert-butyl 3-methyl 3-fluoro-1,3-azetidinedicarboxylate . The compound has a molecular weight of 233.24 .


Molecular Structure Analysis

The InChI code of the compound is 1S/C10H16FNO4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature . It has a molecular weight of 233.24 . The storage temperature is room temperature .

Scientific Research Applications

“Methyl 1-boc-3-fluoroazetidine-3-carboxylate” has been used in the study of endocytic recycling kinetics .

Summary of the Application

The compound was used in a live-cell endocytic recycling assay based on a newly designed cell-impermeable fluorogenic ligand for HaloTag . This method allows real-time detection of membrane receptor recycling at steady state .

Methods of Application

The assay involves the use of a fluorescent ligand with several properties: it is membrane impermeant, fluorogenic upon binding the cell surface receptor, bright and photostable to allow continuous imaging, pH insensitive to prevent quenched states in acidified endosomal compartments, has a high on-rate (k on), with irreversible chemistry to ensure rapid and complete labeling, and is usable at nanomolar working concentrations to prevent background signal from bulk endocytosis .

Results or Outcomes

Using this method, the researchers were able to study the effect of iron depletion on transferrin receptor (TfR) recycling using the chelator desferrioxamine . They found that this perturbation significantly increases the TfR recycling rate .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H320 . The precautionary statements are P264, P270, P280, P301, P301, P302, P305, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-fluoroazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYZMANWZNNZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135380
Record name 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-boc-3-fluoroazetidine-3-carboxylate

CAS RN

1363382-00-6
Record name 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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